molecular formula C20H16O2 B11635736 1-Phenyl-3-(5-p-tolyl-furan-2-yl)-propenone

1-Phenyl-3-(5-p-tolyl-furan-2-yl)-propenone

Cat. No.: B11635736
M. Wt: 288.3 g/mol
InChI Key: WOCJLAHKZCYXRF-ACCUITESSA-N
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Description

1-Phenyl-3-(5-p-tolyl-furan-2-yl)-propenone is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a phenyl group, a p-tolyl group, and a furan ring, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(5-p-tolyl-furan-2-yl)-propenone can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base, typically sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the desired chalcone.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(5-p-tolyl-furan-2-yl)-propenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diketones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield corresponding alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogens, nitrating agents, sulfonating agents, under varying temperatures and solvents.

Major Products:

    Oxidation: Epoxides, diketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, sulfonated derivatives.

Scientific Research Applications

1-Phenyl-3-(5-p-tolyl-furan-2-yl)-propenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a precursor for the development of new materials.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.

    Medicine: Investigated for its anti-inflammatory and antioxidant properties, contributing to the development of therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(5-p-tolyl-furan-2-yl)-propenone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and proteins, modulating their activity and leading to biological effects.

    Pathways Involved: It can influence signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, contributing to its anti-inflammatory, anticancer, and antimicrobial activities.

Comparison with Similar Compounds

1-Phenyl-3-(5-p-tolyl-furan-2-yl)-propenone can be compared with other chalcones and related compounds:

    Similar Compounds: 1-Phenyl-3-(4-hydroxyphenyl)-propenone, 1-Phenyl-3-(3,4-dimethoxyphenyl)-propenone, 1-Phenyl-3-(2-thienyl)-propenone.

    Uniqueness: The presence of the furan ring and p-tolyl group in this compound imparts unique chemical and biological properties, distinguishing it from other chalcones.

Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

(E)-3-[5-(4-methylphenyl)furan-2-yl]-1-phenylprop-2-en-1-one

InChI

InChI=1S/C20H16O2/c1-15-7-9-17(10-8-15)20-14-12-18(22-20)11-13-19(21)16-5-3-2-4-6-16/h2-14H,1H3/b13-11+

InChI Key

WOCJLAHKZCYXRF-ACCUITESSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CC=C3

Origin of Product

United States

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